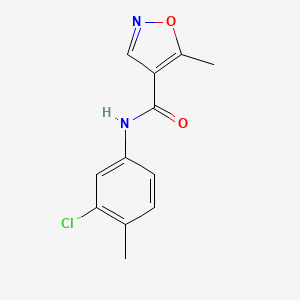
N-(3-Chloro-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxamide is a chemical compound that belongs to the class of isoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with 5-methylisoxazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of N-(3-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxamide may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
- N-(3-Chloro-4-methylphenyl)-2-methylpentanamide
Uniqueness
N-(3-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxamide is unique due to its specific isoxazole structure, which imparts distinct biological activities and chemical reactivity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in medicine and industry .
Properties
CAS No. |
61643-43-4 |
|---|---|
Molecular Formula |
C12H11ClN2O2 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-3-4-9(5-11(7)13)15-12(16)10-6-14-17-8(10)2/h3-6H,1-2H3,(H,15,16) |
InChI Key |
KDXQCIFXELXVIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(ON=C2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15210113.png)
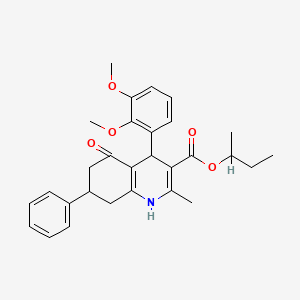
![N-Methyl-2-[(quinolin-8-yl)oxy]-N-{2-[(quinolin-8-yl)oxy]ethyl}ethan-1-amine](/img/structure/B15210119.png)
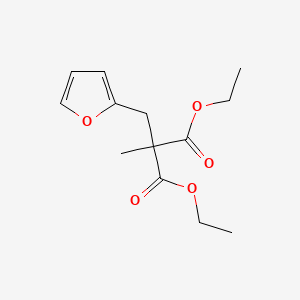
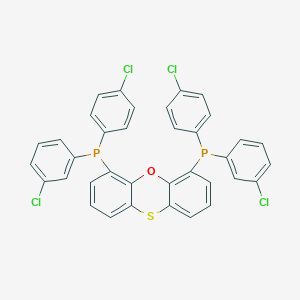
![(E)-Ethyl 4,5-dimethyl-2-(((2-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1(2H)-ylidene)methyl)amino)thiophene-3-carboxylate](/img/structure/B15210153.png)
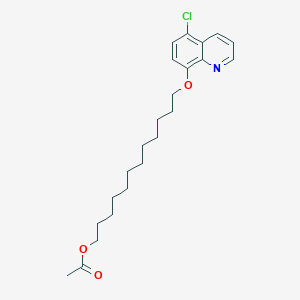
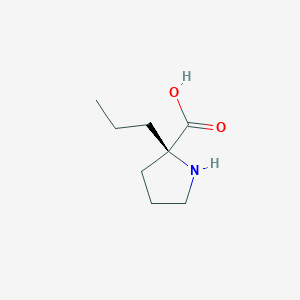
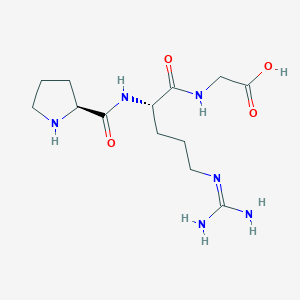
![N-(3-Aminopropyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210192.png)

![1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-](/img/structure/B15210201.png)
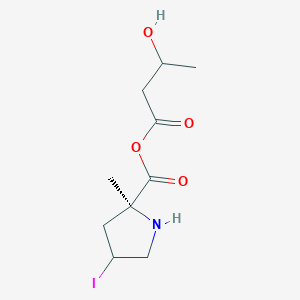
![[(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid](/img/structure/B15210209.png)
